molecular formula C7H10Br2O B14662257 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one CAS No. 52100-90-0

1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one

Cat. No.: B14662257
CAS No.: 52100-90-0
M. Wt: 269.96 g/mol
InChI Key: SFPLGWCIVIHOQZ-UHFFFAOYSA-N
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Description

1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two bromine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one typically involves the dibromocyclopropanation of suitable precursors. One common method is the reaction of an alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide under phase-transfer conditions . This reaction is often carried out in a two-phase system with vigorous stirring to ensure efficient mixing and high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of flow reactors allows for precise control over reaction parameters, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Corresponding substituted cyclopropyl derivatives.

    Reduction: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanol.

    Oxidation: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanoic acid.

Scientific Research Applications

1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets through its reactive bromine atoms and ketone group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine atoms and a ketone group

Properties

CAS No.

52100-90-0

Molecular Formula

C7H10Br2O

Molecular Weight

269.96 g/mol

IUPAC Name

1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanone

InChI

InChI=1S/C7H10Br2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3

InChI Key

SFPLGWCIVIHOQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C1(Br)Br)(C)C

Origin of Product

United States

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